Atr-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

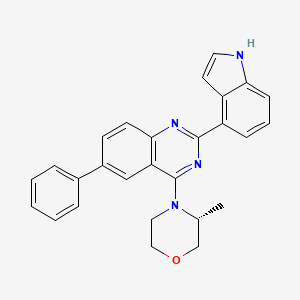

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24N4O |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3R)-4-[2-(1H-indol-4-yl)-6-phenylquinazolin-4-yl]-3-methylmorpholine |

InChI |

InChI=1S/C27H24N4O/c1-18-17-32-15-14-31(18)27-23-16-20(19-6-3-2-4-7-19)10-11-25(23)29-26(30-27)22-8-5-9-24-21(22)12-13-28-24/h2-13,16,18,28H,14-15,17H2,1H3/t18-/m1/s1 |

InChI Key |

FUGHMCPIZIROPV-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Atr-IN-10: A Potent and Selective ATR Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Atr-IN-10, also known as SKLB-197, has emerged as a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of DDR inhibitors. This document details the mechanism of action, synthesis, and the in vitro and in vivo antitumor activities of this compound, presenting available quantitative data in structured tables and outlining key experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and development process.

Introduction to ATR Inhibition

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[1] As a central mediator of the cellular response to replication stress and DNA damage, ATR activation leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival due to underlying defects in other DNA repair pathways, such as the loss of ATM (Ataxia Telangiectasia Mutated) function. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells through the principle of synthetic lethality.

Discovery of this compound (SKLB-197)

This compound was identified through a focused research effort to discover novel, potent, and selective ATR inhibitors. The discovery and characterization of this compound were first reported by Bin H, et al. in the European Journal of Medicinal Chemistry.[2] this compound is also referred to by its research designation, SKLB-197.[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase.[2] By binding to the ATP-binding site of ATR, it prevents the phosphorylation of downstream substrates, most notably Chk1 (Checkpoint kinase 1).[2] The inhibition of the ATR-Chk1 signaling cascade abrogates the cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [2]

| Target | IC50 (μM) |

| ATR | 0.013 |

| Other Kinases (Panel of 402) | Very weak or no activity |

Table 2: In Vitro Anti-proliferative Activity of this compound in ATM-deficient Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| Data not publicly available in the abstract. |

Table 3: In Vivo Antitumor Efficacy of this compound in an ATM-deficient Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| This compound | Data not publicly available in the abstract. | Significant antitumor activity reported. |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Detailed pharmacokinetic parameters (e.g., T1/2, Cmax, AUC) are not publicly available in the abstract. | Reported to have good pharmacokinetic properties. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies employed in the discovery and characterization of this compound, based on standard laboratory procedures and information inferred from the primary literature.

Synthesis of this compound

The precise, step-by-step synthesis of this compound is proprietary and detailed in the primary research article. Access to the full text is required for a complete description of the synthetic route, including all intermediates, reagents, and reaction conditions.

In Vitro ATR Kinase Assay

The potency of this compound against ATR kinase was determined using a biochemical assay. A generalized protocol for such an assay is as follows:

-

Reagents and Materials:

-

Recombinant human ATR enzyme

-

Biotinylated peptide substrate (e.g., a peptide containing a Chk1 phosphorylation motif)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds) at various concentrations

-

Assay buffer (containing MgCl2, DTT, and other necessary components)

-

Kinase detection reagents (e.g., HTRF®, Lance®, or similar technology)

-

-

Procedure:

-

The ATR enzyme is incubated with the test compound (this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

The amount of phosphorylated substrate is quantified using a suitable detection method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound in cancer cell lines was likely assessed using a standard cell viability assay, such as the MTT assay.

-

Reagents and Materials:

-

Cancer cell lines (e.g., ATM-deficient lines)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

-

Following the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 values are determined by analyzing the dose-response curves.

-

Western Blot Analysis of Chk1 Phosphorylation

To confirm the mechanism of action of this compound in a cellular context, the inhibition of Chk1 phosphorylation is a key experiment.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity

-

Lysis buffer

-

Primary antibodies (anti-phospho-Chk1, anti-total-Chk1, and a loading control like anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Replication stress is induced by treating the cells with a DNA damaging agent.

-

Cells are harvested and lysed.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with the primary antibodies.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Model

The antitumor efficacy of this compound in a living organism was evaluated using a xenograft mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ATM-deficient human cancer cells

-

This compound formulation for in vivo administration

-

Vehicle control

-

-

Procedure:

-

A suspension of the cancer cells is subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

This compound (or vehicle) is administered to the mice according to a specific dosing schedule and route (e.g., oral gavage).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ATR signaling pathway and a typical experimental workflow for evaluating an ATR inhibitor.

References

An In-depth Technical Guide to Atr-IN-10: A Potent Inhibitor of ATR Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atr-IN-10 is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This document provides a comprehensive technical overview of this compound, including its target, mechanism of action, and relevant experimental data. Detailed protocols for key assays are provided to facilitate further research and development of this and similar compounds.

Introduction to the Target: ATR Kinase

Ataxia telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase that plays a central role in maintaining genomic integrity.[1][2] As a key component of the DNA Damage Response (DDR), ATR is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[3] Once activated, ATR phosphorylates a cascade of downstream substrates, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2] In many cancer cells, which often have defects in other DDR pathways (such as p53 or ATM), there is an increased reliance on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target for cancer therapy.

This compound: A Potent ATR Inhibitor

This compound is a potent and highly selective inhibitor of ATR kinase. It has demonstrated significant activity in preclinical studies, highlighting its potential as a therapeutic agent.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Compound | Assay Type | Cell Line | IC50 (µM) | Source |

| This compound | Kinase Assay | - | 2.978 | [4] |

Further quantitative data, such as selectivity against other kinases, will be added as it becomes publicly available from the primary literature.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of ATR. This inhibition disrupts the ATR-mediated signaling cascade that is crucial for the cellular response to DNA damage and replication stress.

ATR Signaling Pathway

The ATR signaling pathway is initiated by the recognition of ssDNA, which is often coated with Replication Protein A (RPA). This serves as a platform for the recruitment of the ATR-ATRIP complex. Full activation of ATR kinase activity leads to the phosphorylation of numerous downstream targets, including the checkpoint kinase Chk1. Phosphorylated Chk1 (p-Chk1) then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ATR inhibitors like this compound.

In Vitro ATR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATR.

Objective: To determine the IC50 value of this compound against ATR kinase.

Materials:

-

Recombinant human ATR/ATRIP complex

-

GST-p53 (or other suitable substrate)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

This compound (or test compound)

-

Kinase detection reagent (e.g., ADP-Glo™, HTRF®)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the ATR/ATRIP enzyme and the GST-p53 substrate to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to a final concentration near the Km for ATR.

-

Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based ATR Inhibition Assay (Western Blot for p-Chk1)

This assay assesses the ability of a compound to inhibit ATR activity within a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.

Objective: To confirm the cellular activity of this compound by measuring the inhibition of Chk1 phosphorylation at Ser345.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Hydroxyurea, UV radiation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) or by exposing the cells to UV radiation.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin) to ensure equal loading.

Cell Viability Assay

This assay determines the effect of the inhibitor on cell proliferation and survival.

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate as required by the assay.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for characterizing an ATR inhibitor.

Conclusion

This compound is a valuable research tool for studying the ATR signaling pathway and holds promise for further development as a therapeutic agent. Its potent and selective inhibition of ATR makes it a candidate for inducing synthetic lethality in cancers with specific DDR deficiencies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other novel ATR inhibitors.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human use.

References

The Role of ATR Inhibition in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical apical regulator of the DNA damage response (DDR), a complex signaling network that safeguards genomic integrity.[][2] ATR is activated by a broad spectrum of DNA lesions, particularly those involving single-stranded DNA (ssDNA), which commonly arise from replication stress and various forms of DNA damage.[][3] In response to genomic insults, ATR orchestrates cell cycle checkpoints, promotes DNA repair, and stabilizes replication forks to prevent catastrophic genomic instability.[4][5] The heightened reliance of cancer cells on the ATR pathway for survival, due to intrinsic replication stress and defects in other DDR pathways, has positioned ATR as a compelling therapeutic target in oncology.[4][6] This technical guide provides an in-depth overview of the role of ATR in the DDR and the mechanism of action of its inhibitors, with a focus on quantitative data and detailed experimental methodologies.

The ATR Signaling Pathway in DNA Damage Response

The activation of ATR is a multi-step process initiated by the presence of RPA-coated ssDNA, a common intermediate in DNA damage and replication stress.[] The ATR-interacting protein (ATRIP) directly binds to RPA-coated ssDNA, recruiting the ATR kinase to the site of damage.[] Full activation of ATR kinase activity is then promoted by other proteins, such as TopBP1.[6] Once activated, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (Chk1) being a key effector.[7] Phosphorylation of Chk1 on Ser345 initiates a signaling cascade that leads to the inactivation of Cdc25 phosphatases, thereby preventing entry into mitosis and arresting the cell cycle to allow time for DNA repair.[7][8]

Mechanism of Action of ATR Inhibitors

ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors of the ATR kinase.[2] By binding to the ATP-binding pocket of ATR, these inhibitors prevent the phosphorylation of its downstream targets, most notably Chk1.[7] This abrogation of the ATR-mediated checkpoint allows cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[4] Cancer cells, with their high levels of endogenous replication stress and often defective G1 checkpoint, are particularly dependent on the S and G2/M checkpoints regulated by ATR, making them more susceptible to the effects of ATR inhibition than normal cells.[4][6]

Quantitative Data for ATR Inhibitors

The potency and selectivity of ATR inhibitors are critical parameters in their development. The following tables summarize key quantitative data for several representative ATR inhibitors.

Table 1: In Vitro Potency of ATR Inhibitors

| Inhibitor | Target | IC50 (µM) | Cell Line | Reference |

| This compound | ATR | 2.978 | - | [7] |

| VE-822 (Berzosertib) | ATR | 0.019 | HT29 | [4][6] |

| VE-822 (Berzosertib) | ATM | 2.6 | - | [6] |

| VE-822 (Berzosertib) | DNA-PK | 18.1 | - | [6] |

| AZD6738 (Ceralasertib) | ATR (enzyme) | 0.001 | - | [2] |

| AZD6738 (Ceralasertib) | p-Chk1 (cellular) | 0.074 | - | [2] |

Table 2: Cellular Effects of ATR Inhibitors

| Inhibitor | Effect | Concentration | Cell Line | Reference |

| VE-822 | Inhibition of HU-induced pChk1Ser345 | 10 µM | MCF7 | [9] |

| VE-822 | Abrogation of XRT-induced G2/M arrest | 80 nM | MiaPaCa-2, PSN-1 | [4] |

| AZD6738 | Increased pan-nuclear γH2AX | 0.3-1.0 µM | Various | [2] |

| AZD6738 | Inhibition of proliferation | <1 µM | 73/197 cell lines | [2] |

Key Experimental Protocols

Reproducible and robust experimental methods are essential for studying the effects of ATR inhibitors. The following sections provide detailed protocols for key assays.

Western Blotting for Phospho-Chk1 (Ser345)

This protocol is for the detection of Chk1 phosphorylation, a primary pharmacodynamic biomarker of ATR inhibition.[9]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology #2348)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the ATR inhibitor and/or a DNA damaging agent (e.g., hydroxyurea, UV radiation).

-

Harvest and lyse cells in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10-15 minutes each.

-

Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.

Immunofluorescence for γH2AX

This protocol allows for the visualization and quantification of DNA double-strand breaks, a marker of DNA damage that is often increased following ATR inhibition.[10][11]

Materials:

-

Coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Millipore #05-636)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and treat as required.

-

Fix cells with fixation solution for 10-15 minutes at room temperature.

-

Permeabilize cells with permeabilization solution for 10 minutes at room temperature.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., 1:500 dilution in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain with DAPI for 5 minutes.

-

Mount coverslips onto microscope slides using antifade mounting medium.

-

Image using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of a cell population, which is often perturbed by ATR inhibitors.[8][12]

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Treat cells with the ATR inhibitor.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Inhibition of the ATR kinase represents a promising strategy in cancer therapy, particularly for tumors with high levels of replication stress or deficiencies in other DNA repair pathways. A thorough understanding of the ATR signaling pathway and the mechanism of action of its inhibitors is crucial for the rational design of clinical trials and the development of effective therapeutic combinations. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into predictive biomarkers and mechanisms of resistance will be key to realizing the full therapeutic potential of ATR inhibitors.

References

- 2. AZD6738 [openinnovation.astrazeneca.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | CAS#:2713577-93-4 | Chemsrc [chemsrc.com]

- 8. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crpr-su.se [crpr-su.se]

- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Atr-IN-10 and Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cell cycle checkpoint control and the mechanism of action of ATR inhibitors, with a focus on the potent and selective inhibitor, Atr-IN-10 (also known as SKLB-197). This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to ATR and Cell Cycle Checkpoint Control

The integrity of the genome is paramount for cellular function and survival. The cell cycle is a highly regulated process with intrinsic checkpoints that monitor for DNA damage and ensure its repair before proceeding to the next phase. A key regulator of the DNA damage response (DDR) is the ATR kinase, a serine/threonine kinase that is activated by single-stranded DNA (ssDNA) regions, which are often exposed at stalled replication forks.

Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), initiating a signaling pathway that leads to cell cycle arrest, primarily at the G2/M transition. This pause provides a critical window for DNA repair, thereby preventing the propagation of damaged DNA to daughter cells. In cancer cells, which often exhibit high levels of replication stress and may have defects in other checkpoint pathways (e.g., p53), the reliance on the ATR-Chk1 pathway for survival is heightened. This dependency presents a therapeutic window for ATR inhibitors.

This compound: A Potent and Selective ATR Inhibitor

This compound, also referred to as SKLB-197, is a novel, potent, and highly selective inhibitor of ATR kinase.[1][2] Its high selectivity for ATR over other related kinases, such as ATM and DNA-PK, minimizes off-target effects, making it a promising candidate for targeted cancer therapy. The principle of synthetic lethality is often exploited with ATR inhibitors; cancer cells with pre-existing defects in other DNA repair pathways, such as those with ATM mutations, are particularly sensitive to ATR inhibition.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound (SKLB-197) and other representative ATR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference |

| This compound (SKLB-197) | ATR | 0.013 | [1][2] |

| AZD6738 (Ceralasertib) | ATR | 0.050 | |

| VE-822 (Berzosertib) | ATR | 0.160 |

Table 2: Cellular Activity of this compound (SKLB-197) and other ATR inhibitors

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound (SKLB-197) | ATM-deficient cancer cells | Proliferation | IC50 | Potent inhibition | [1] |

| AZD6738 | 4T1 (Breast Cancer) | Cell Cycle Analysis | G2/M Arrest | Abrogation of radiation-induced G2 arrest | [3] |

| VE-821 | U2OS (Osteosarcoma) | Western Blot | Chk1 Phosphorylation (S345) | Inhibition of ATR-dependent phosphorylation | [4] |

Table 3: In Vivo Antitumor Activity of ATR Inhibitors

| Compound | Tumor Model | Dosing Schedule | Result | Reference |

| This compound (SKLB-197) | ATM-deficient tumor xenograft | Not specified | Potent antitumor activity | [1] |

| AZD6738 | 4T1 (Breast Cancer) Xenograft | 50 mg/kg, daily | Delayed tumor growth and extended survival (in combination with radiation) | [3] |

| BAY 1895344 | GRANTA-519 (Mantle Cell Lymphoma) Xenograft | 50 mg/kg, twice daily (3 days on/4 days off) | Significant tumor growth inhibition | [5] |

Signaling Pathways and Mechanisms of Action

The ATR-Chk1 Signaling Pathway

Upon detection of ssDNA at stalled replication forks, ATR is recruited and activated. Activated ATR then phosphorylates Chk1 at Serine 317 and Serine 345, a critical step for Chk1 activation.[6][7] Activated Chk1 proceeds to phosphorylate and inactivate the Cdc25 family of phosphatases, which are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs). The inhibition of Cdc25 leads to the accumulation of inactive CDK1/Cyclin B1 complexes, thereby preventing entry into mitosis and inducing a G2/M cell cycle arrest.

Caption: The ATR-Chk1 signaling pathway in response to replication stress and its inhibition by this compound.

Logical Flow of ATR Inhibition Leading to Cell Death

The inhibition of ATR by compounds like this compound disrupts this critical checkpoint. In cancer cells with high replicative stress, this disruption leads to the accumulation of unrepaired DNA damage. The cells are unable to arrest in G2/M and prematurely enter mitosis with damaged chromosomes, leading to mitotic catastrophe and ultimately, apoptosis.

Caption: Logical flow diagram illustrating how ATR inhibition leads to apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL stock)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).

-

Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Western Blot for Chk1 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Chk1 at Ser345.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound, potentially in combination with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce Chk1 phosphorylation.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Chk1 signal to total Chk1 and the loading control.

Experimental and Workflow Diagrams

Experimental Workflow for Kinase Assay

Caption: A generalized experimental workflow for an in vitro ATR kinase assay.

Conclusion

This compound (SKLB-197) is a promising ATR inhibitor with potent and selective activity. By targeting the central role of ATR in the DNA damage response and cell cycle checkpoint control, this compound demonstrates significant antitumor activity, particularly in cancers with underlying DNA repair deficiencies. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and other ATR inhibitors. Further investigation into its in vivo efficacy, safety profile, and potential combination therapies will be crucial for its clinical development.

References

- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-depth In Vitro Characterization of Atr-IN-10: Data Unavailable in Publicly Accessible Scientific Literature

Despite a comprehensive search of publicly available scientific databases and research articles, detailed in vitro characterization data for the specific compound Atr-IN-10 could not be located. While one supplier, MedChemExpress, lists this compound as a potent and highly selective inhibitor of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase with an IC50 value of 2.978 μM, the primary research publication detailing its discovery and comprehensive in vitro characterization is not readily identifiable.

This lack of a primary scientific source prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the summarization of quantitative data into structured tables, detailed experimental protocols, and the generation of specific signaling pathway and workflow diagrams, are contingent on the availability of this foundational research data.

To provide a comprehensive technical document, information regarding the following is essential:

-

Kinase Selectivity Profile: Quantitative data (e.g., IC50 or Ki values) against a panel of other kinases (especially PIKK family members like ATM and DNA-PK) is crucial to substantiate the claim of high selectivity.

-

Cell-Based Assay Data: Information on the cell lines tested, the specific assays conducted (e.g., cell viability, apoptosis, cell cycle analysis), and the corresponding results (e.g., EC50, induction of apoptosis markers) is necessary.

-

Target Engagement and Pathway Modulation: Evidence of target engagement in a cellular context, typically demonstrated by Western blot analysis showing inhibition of ATR-mediated phosphorylation of downstream targets like Chk1, is a critical component of in vitro characterization.

While general information on the ATR signaling pathway and standard methodologies for characterizing ATR inhibitors is widely available, applying this general knowledge to a specific, uncharacterized compound like this compound would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.

The ATR Signaling Pathway: A General Overview

In the absence of specific data for this compound, a generalized overview of the ATR signaling pathway and the common experimental approaches used to characterize ATR inhibitors can be provided for informational purposes.

ATR is a master regulator of the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage, including stalled replication forks.[2] Upon activation, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a key downstream effector.[3][4][5] The phosphorylation of Chk1 on serine 345 is a widely accepted biomarker of ATR activity.[3] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair.[5]

The inhibition of ATR is a promising therapeutic strategy in oncology.[1] Cancer cells often have defects in other DNA repair pathways (e.g., ATM deficiency) and exhibit high levels of replication stress, making them particularly dependent on the ATR pathway for survival.[2] Inhibiting ATR in such a context can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death.[6]

Below are generalized representations of the ATR signaling pathway and a typical experimental workflow for characterizing an ATR inhibitor.

Typical Experimental Protocols

For the benefit of researchers in the field, below are generalized protocols for key experiments used in the characterization of ATR inhibitors. These are not specific to this compound.

Table 1: Generalized Experimental Protocols

| Experiment | Methodology |

| ATR Kinase Assay (Biochemical) | Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR enzyme in a cell-free system. Procedure: 1. Recombinant human ATR protein is incubated with a specific substrate (e.g., a peptide containing the consensus phosphorylation motif) and ATP in a reaction buffer. 2. The test compound (e.g., this compound) is added at various concentrations. 3. The reaction is allowed to proceed for a defined period at a controlled temperature. 4. The extent of substrate phosphorylation is quantified, often using methods like ADP-Glo™, HTRF®, or ELISA. 5. IC50 values are calculated from the dose-response curves. |

| Western Blot for Phospho-Chk1 (Cell-Based) | Principle: Detects the levels of phosphorylated Chk1 (a downstream target of ATR) in cells treated with an ATR inhibitor to confirm target engagement. Procedure: 1. Cancer cell lines (e.g., HeLa, U2OS) are seeded and allowed to adhere. 2. Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway, in the presence or absence of the ATR inhibitor at various concentrations. 3. After a specific incubation time, cells are lysed, and protein concentration is determined. 4. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). 5. The membrane is blocked and then incubated with primary antibodies specific for phospho-Chk1 (Ser345) and total Chk1. 6. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. |

| Cell Viability Assay (e.g., CellTiter-Glo®) | Principle: Measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. Procedure: 1. Cells are seeded in 96-well plates and treated with the ATR inhibitor across a range of concentrations. 2. The plates are incubated for a specified period (e.g., 72 hours). 3. A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. 4. Luminescence is measured using a plate reader. 5. The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition). |

Should the primary research data for this compound become publicly available, a comprehensive technical guide as originally requested could be produced. Researchers interested in this specific compound are encouraged to search for its originating publication or contact the vendor for more detailed information.

References

- 1. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]

- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Preclinical Studies of ATR Inhibitors: An In-depth Technical Guide Focused on Berzosertib (VX-970/M6620)

Disclaimer: Publicly available scientific literature and preclinical data for a compound specifically named "Atr-IN-10" could not be identified. Therefore, this technical guide utilizes the extensive preclinical data available for Berzosertib (also known as VX-970 and M6620) , a first-in-class and well-characterized inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, as a representative example to fulfill the core requirements of the prompt. The data and protocols presented herein are specific to Berzosertib and serve as a comprehensive model for understanding the preclinical evaluation of ATR inhibitors.

Introduction

The DNA Damage Response (DDR) is a critical network of signaling pathways that safeguard genomic integrity.[1] A key regulator within this network is the ATR kinase, a serine/threonine protein kinase that is activated by single-stranded DNA (ssDNA) regions, which arise from various forms of DNA damage and replication stress.[1][2] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4]

Many cancer cells exhibit increased reliance on the ATR pathway for survival due to factors like oncogene-induced replication stress and defects in other DDR pathways, such as the ATM/p53 axis.[3][4] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy.[1][5] ATR inhibitors are designed to exploit this vulnerability, often used to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][6] Berzosertib (VX-970/M6620) is a potent and selective ATR inhibitor that has undergone extensive preclinical and clinical investigation.[6][7] This guide provides an in-depth overview of the preclinical studies of Berzosertib as a representative ATR inhibitor.

Core Mechanism of Action

Berzosertib functions by competitively inhibiting the kinase activity of ATR. This prevents the phosphorylation of downstream targets, most notably Chk1.[3] The inhibition of the ATR-Chk1 signaling cascade abrogates cell cycle checkpoints (primarily the G2/M checkpoint), which are crucial for allowing cells to repair damaged DNA before entering mitosis.[8] In cancer cells with high levels of replication stress or in combination with DNA-damaging agents, this leads to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and cell death.[4][6]

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for an ATR inhibitor like Berzosertib.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Berzosertib, demonstrating its potency and efficacy both as a single agent and in combination with other therapies.

Table 1: In Vitro Potency of ATR Inhibitors

| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| Berzosertib (VX-970) | ATR | ~1 | ~33 | [9] |

| AZD6738 (Ceralasertib) | ATR | Not Reported | Not Reported | [6] |

| VE-821 | ATR | Not Reported | Not Reported | [6] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: In Vitro Efficacy of Berzosertib in Combination with Chemotherapy

| Cell Line | Cancer Type | Combination Agent | Effect | Reference |

| OE21 | Esophageal | Cisplatin | Significant increase in loss of viability | [6] |

| FLO-1 | Esophageal | Cisplatin | Significant increase in loss of viability | [6] |

| OE21 | Esophageal | Carboplatin | Significant increase in loss of viability | [6] |

| FLO-1 | Esophageal | Carboplatin | Significant increase in loss of viability | [6] |

Table 3: In Vivo Efficacy of Berzosertib in Xenograft Models

| Cancer Model | Combination Treatment | Dosing (Berzosertib) | Outcome | Reference |

| Esophageal Cancer Xenograft | Radiotherapy (10 Gy) | 60 mg/kg, oral, 5 days | Improved radiation response | [6] |

| Small Cell Lung Cancer (SCLC) | Topotecan | Not Specified | Objective response rate of 36% in patients | [7] |

| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin | Not Specified | Strong tumor growth arrest | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate ATR inhibitors like Berzosertib.

Cell Viability / Colony Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., OE21, FLO-1) are trypsinized, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with varying concentrations of Berzosertib (e.g., 50 nM) and/or a chemotherapeutic agent (e.g., cisplatin, carboplatin). A vehicle control (e.g., DMSO) is run in parallel.[6]

-

Incubation: Cells are incubated for a period that allows for colony formation, typically 10-14 days. The medium may be replaced every 3-4 days.

-

Staining and Quantification: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. The plates are washed, dried, and the colonies (typically >50 cells) are counted manually or using an automated colony counter.

-

Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells. Dose-response curves are generated to determine IC50 values.

Western Blotting for Pharmacodynamic Markers

Western blotting is used to detect the phosphorylation status of ATR targets, such as Chk1, to confirm target engagement in cells or tumor tissue.

-

Sample Preparation: Cells are treated with Berzosertib and/or a DNA-damaging agent for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. For in vivo studies, tumor xenografts are harvested and homogenized in lysis buffer.[10]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-Chk1 (Ser345), total Chk1, and γH2AX. An antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The level of phosphorylated protein is typically normalized to the total protein and/or the loading control.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an ATR inhibitor in an animal model.

References

- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic targeting of ATR yields durable regressions in small cell lung cancers with high replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinase Selectivity Profile of ATR Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profiles of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, a critical class of molecules in cancer therapy. While specific data for a compound designated "Atr-IN-10" is not publicly available, this document will utilize data from well-characterized ATR inhibitors to present a comprehensive overview of selectivity, experimental methodologies, and the underlying biological pathways.

Introduction to ATR and Its Role in the DNA Damage Response

Ataxia telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage and replication stress.[4][5][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][5][7][8] Given the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replication stress and defects in other DDR pathways, ATR has emerged as a promising therapeutic target.[1][9]

The Importance of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase can often exhibit off-target activity against other kinases. This lack of selectivity can lead to unforeseen side effects and toxicity. Therefore, a thorough characterization of an inhibitor's selectivity profile across the kinome is a critical step in drug development. For ATR inhibitors, selectivity is particularly important against other members of the PIKK family, including ATM (Ataxia-Telangiectasia Mutated), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), and mTOR (mammalian target of rapamycin), due to their structural and functional similarities.[10]

Selectivity Profiles of Representative ATR Inhibitors

The following tables summarize the selectivity of several well-documented ATR inhibitors against other kinases, particularly those in the PIKK family. The data is typically presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%) or as a fold-selectivity compared to the target kinase (ATR).

| Inhibitor | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PKcs IC50 (nM) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Fold Selectivity (vs. ATR) | Reference(s) |

| RP-3500 | 1.0 | >2,000 | >2,000 | 30 | >2,000 | >2000x vs ATM/DNA-PK/PI3Kα, 30x vs mTOR | [10] |

| VE-821 | 26 | - | - | - | - | Highly selective | [11][12] |

| M6620 | - | - | - | - | - | Potent and selective | [8] |

| Elimusertib | - | - | - | - | - | Potent and selective | [13] |

| Schisandrin B | 7,250 | 1,740,000 | Not affected | Not affected | Not affected | ~240x vs ATM | [14] |

Note: "-" indicates that specific quantitative data was not provided in the referenced search results.

Experimental Protocols for Determining Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays.

Biochemical Kinase Assays

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

-

Kinase and Substrate Preparation: Highly purified, active forms of the target kinase (ATR) and a panel of other kinases are obtained. A suitable substrate for each kinase, often a peptide or protein that is specifically phosphorylated by the kinase, is also prepared. This substrate is typically tagged (e.g., with biotin or a fluorescent label) for detection.

-

Inhibitor Preparation: The test compound (e.g., "this compound") is serially diluted to create a range of concentrations.

-

Kinase Reaction: The kinase, its substrate, ATP (often radiolabeled with ³²P or ³³P, or a modified form for non-radioactive detection), and the inhibitor are incubated together in a suitable reaction buffer. The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C or 37°C).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

-

Radiometric assays: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.

-

Fluorescence-based assays: These assays often use antibodies that specifically recognize the phosphorylated substrate or employ technologies like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the inhibitor's effect on the target kinase and its signaling pathway within a cellular context.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with a known dependency on the ATR pathway) is cultured. The cells are then treated with varying concentrations of the inhibitor.

-

Induction of DNA Damage: To activate the ATR pathway, cells are often exposed to a DNA damaging agent, such as ultraviolet (UV) radiation or hydroxyurea, which induces replication stress.[11][12]

-

Cell Lysis and Protein Extraction: After a specific incubation period, the cells are lysed to extract total cellular proteins.

-

Immunoblotting (Western Blotting): This technique is used to detect the phosphorylation status of downstream targets of ATR.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of key proteins in the ATR pathway, such as p-CHK1 (Ser345).[10]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) that generates a detectable signal is then added.

-

The signal intensity, which corresponds to the amount of phosphorylated protein, is quantified.

-

-

Data Analysis: A decrease in the phosphorylation of ATR targets with increasing inhibitor concentration indicates target engagement and pathway inhibition within the cell.

Signaling Pathways and Experimental Workflows

The ATR Signaling Pathway

The following diagram illustrates the core components of the ATR signaling pathway in response to DNA damage.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

References

- 1. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 2. mdpi.com [mdpi.com]

- 3. ATR-mediated proteome remodeling is a major determinant of homologous recombination capacity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Unraveling the Pharmacokinetics of Atr-IN-10 in Preclinical Animal Models: A Technical Overview

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the novel therapeutic agent, Atr-IN-10, in foundational animal studies is currently unavailable in the public domain. Extensive searches of scientific literature and publicly accessible preclinical data did not yield specific pharmacokinetic profiles for a compound designated "this compound."

This guide, intended for researchers, scientists, and drug development professionals, will therefore address the broader class of compounds to which this compound likely belongs—Ataxia Telangiectasia and Rad3-related (ATR) inhibitors—by summarizing the typical pharmacokinetic characteristics observed in animal models for representative molecules of this class. The methodologies and data presentation formats outlined below serve as a template for how the pharmacokinetics of this compound would be systematically evaluated and presented.

General Pharmacokinetic Profile of ATR Inhibitors in Animal Models

ATR inhibitors are a class of targeted cancer therapies that exploit tumor-specific defects in DNA damage response pathways. Understanding their pharmacokinetic behavior is crucial for optimizing dosing schedules and predicting therapeutic windows. Preclinical studies for ATR inhibitors like berzosertib (M6620), elimusertib (BAY-1895344), and ceralasertib (AZD6738) have been conducted in various animal models, primarily mice and rats.

Absorption

Oral bioavailability of ATR inhibitors can be variable and is influenced by factors such as formulation and dose. For instance, some ATR inhibitors exhibit dose-dependent bioavailability, where an increase in dose can lead to a disproportionate increase in systemic exposure due to the saturation of first-pass metabolism. The time to reach maximum plasma concentration (Tmax) after oral administration is typically observed within a few hours.

Distribution

ATR inhibitors generally exhibit distribution into various tissues. Studies with compounds like berzosertib have shown distribution to bone marrow, tumors, and lymphoid tissues. Brain and spinal cord exposure can be more limited compared to plasma levels. The volume of distribution can vary, indicating differing extents of tissue penetration among different ATR inhibitors.

Metabolism

Metabolism is a key determinant of the clearance and half-life of ATR inhibitors. Hepatic metabolism is a common route, and the identification of major metabolites is a critical component of preclinical evaluation. Saturation of metabolic pathways at higher doses can lead to non-linear pharmacokinetics.

Excretion

The routes of excretion for ATR inhibitors and their metabolites can include both renal and fecal pathways. The elimination half-life in animal models can range from a few hours to over a day, influencing the dosing frequency required to maintain therapeutic concentrations.

Tabular Summary of Pharmacokinetic Parameters for Representative ATR Inhibitors

As no data is available for this compound, the following table is a representative example of how such data would be presented. The values are illustrative and based on findings for other ATR inhibitors.

| Parameter | Mouse (Oral) | Rat (Intravenous) |

| Dose (mg/kg) | 10 | 5 |

| Cmax (ng/mL) | 1500 | 2500 |

| Tmax (h) | 2 | N/A |

| AUC (ng·h/mL) | 8000 | 6000 |

| Half-life (t½) (h) | 6 | 4 |

| Bioavailability (%) | 40 | N/A |

| Clearance (mL/min/kg) | N/A | 15 |

| Volume of Distribution (L/kg) | N/A | 5 |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and interpretation of pharmacokinetic studies.

Animal Models

Studies are typically conducted in standard laboratory animal models such as BALB/c or C57BL/6 mice and Sprague-Dawley or Wistar rats. Key details to be reported include the species, strain, sex, age, and weight of the animals.

Dosing and Sample Collection

-

Administration: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous bolus). The vehicle used to dissolve or suspend the compound is also specified.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing from sites like the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation for analysis. For tissue distribution studies, various organs are harvested.

Bioanalytical Method

Quantification of the drug in plasma and tissue homogenates is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity to measure drug concentrations accurately.

Visualizing Pharmacokinetic and Signaling Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

General ADME Pathway

The following diagram illustrates the general pathway of a drug through the body.

Figure 1: General overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) process for an orally administered drug.

ATR Signaling Pathway

ATR inhibitors function by blocking the ATR kinase, a key regulator of the DNA damage response.

Figure 2: Simplified schematic of the ATR signaling pathway and the inhibitory action of a hypothetical ATR inhibitor like this compound.

Atr-IN-10 as a potential cancer therapeutic

An In-Depth Technical Guide to ATR Inhibition as a Potential Cancer Therapeutic

Disclaimer: The compound "Atr-IN-10" is not a recognized designation for a specific Ataxia Telangiectasia and Rad3-related (ATR) inhibitor in publicly available scientific literature and clinical trial databases. This guide will therefore focus on a well-documented, first-in-class ATR inhibitor, Berzosertib (M6620, formerly VX-970) , as a representative example to illustrate the therapeutic potential, mechanism of action, and experimental evaluation of this class of drugs.

Executive Summary

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic stability. In cancer, elevated replication stress and defects in other DDR pathways, such as those governed by ATM, render tumor cells highly dependent on ATR for survival. This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells while sparing normal tissues. Berzosertib is a potent and selective inhibitor of ATR that has shown promise in preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to Berzosertib as a potential cancer therapeutic.

The ATR Signaling Pathway and Mechanism of Action of Berzosertib

The ATR pathway is a central component of the cellular response to DNA damage and replication stress.[1] Upon detection of single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DNA double-strand breaks, ATR is activated.[1] Activated ATR then phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1]

Berzosertib functions as an ATP-competitive inhibitor of ATR kinase. By blocking the catalytic activity of ATR, Berzosertib prevents the phosphorylation of its downstream targets, thereby abrogating the G2/M and S-phase cell cycle checkpoints.[2] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[2] Furthermore, the inhibition of ATR can lead to the collapse of replication forks, further exacerbating DNA damage and inducing apoptosis.[2]

Preclinical Data

Berzosertib has demonstrated significant anti-tumor activity in a variety of preclinical models, particularly in combination with DNA-damaging agents. The principle of synthetic lethality is often exploited, where cancer cells with pre-existing defects in the DNA damage response (e.g., ATM or p53 mutations) are exquisitely sensitive to ATR inhibition.[3]

In Vitro Synergy with Chemotherapy

Studies in various cancer cell lines have shown that Berzosertib synergizes with chemotherapy agents such as cisplatin, gemcitabine, and irinotecan.[3]

| Cell Line | Cancer Type | Combination Agent | Synergy Metric | Reference |

| COLO205 | Colorectal Cancer | SN-38 (active metabolite of irinotecan) | >8-fold decrease in IC50 of SN-38 | [3] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Cisplatin or Gemcitabine | ≥3-fold lower antitumor IC50 in >70% of cell lines | [3] |

| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Cisplatin | Sensitization of cisplatin-refractory cells | [2] |

In Vivo Efficacy in Xenograft Models

In vivo studies using mouse xenograft models have confirmed the potentiation of chemotherapy by Berzosertib, leading to enhanced tumor growth inhibition.[2][3]

| Xenograft Model | Cancer Type | Combination Agent | Key Finding | Reference |

| Colorectal Cancer Xenograft | Colorectal Cancer | Irinotecan | Potentiation of irinotecan efficacy | |

| Pancreatic Tumor Xenograft | Pancreatic Cancer | Gemcitabine-based chemoradiation | Sensitization to cytotoxic effects | [3][4] |

| Patient-Derived Lung Tumor Xenograft | Lung Cancer | Cisplatin | Inhibition of tumor growth in cisplatin-refractory tumors | [2] |

Clinical Trials

Berzosertib has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with various chemotherapeutic agents.

Phase I Study of Berzosertib with Gemcitabine +/- Cisplatin (NCT02157792)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of intravenous Berzosertib in combination with gemcitabine, with or without cisplatin.[2][5][6]

| Parameter | Berzosertib + Gemcitabine | Berzosertib + Gemcitabine + Cisplatin | Reference |

| Number of Patients | 52 | 8 | [6] |

| Recommended Phase 2 Dose (RP2D) | Berzosertib 210 mg/m² (days 2 & 9) + Gemcitabine 1000 mg/m² (days 1 & 8) Q3W | Not Determined | [5][6] |

| Dose-Limiting Toxicities (DLTs) | 7 DLTs in 4 patients | 3 DLTs in 3 patients | [6] |

| Best Response | Partial Response or Stable Disease in most patients | Partial Response or Stable Disease in most patients | [5][6] |

Phase I Study of Berzosertib with Irinotecan (NCT02595931)

This study assessed the combination of Berzosertib and irinotecan in patients with advanced solid tumors.[7]

| Parameter | Value | Reference |

| Number of Patients | 51 enrolled, 50 treated | |

| Most Common Cancer Types | Colorectal (39%), Pancreatic (24%) | |

| Recommended Phase 2 Dose (RP2D) | Berzosertib 270 mg/m² + Irinotecan 180 mg/m² | [7] |

| Partial Responses | 2 observed in patients with pancreatic cancer and ATM alterations | |

| Most Common Grade ≥ 3 Toxicities | Neutrophil decrease (34%), Lymphocyte decrease (30%), WBC decrease (28%) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are descriptions of the methodologies employed in key preclinical and clinical studies of Berzosertib, based on the available literature.

In Vivo Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of Berzosertib in combination with a DNA-damaging agent in a mouse xenograft model.

Methodology:

-

Cell Culture and Implantation: Human cancer cells (e.g., COLO205, HCT116) are cultured under standard conditions.[4] A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude).[8]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into different treatment groups.

-

Treatment Administration:

-

Vehicle control.

-

DNA-damaging agent (e.g., irinotecan) administered as per a defined schedule.

-

Berzosertib administered intravenously, typically 12-24 hours after the chemotherapeutic agent.[2]

-

Combination of the DNA-damaging agent and Berzosertib.

-

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors reach a predetermined size or if signs of toxicity are observed.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting to assess the inhibition of ATR signaling (e.g., levels of phosphorylated Chk1).[4]